molecular formula C19H24ClNO B12755369 Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride CAS No. 94913-89-0

Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride

Cat. No.: B12755369
CAS No.: 94913-89-0
M. Wt: 317.9 g/mol
InChI Key: AFTMJQMNXLLDGX-UHFFFAOYSA-N
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Description

Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry, particularly in the synthesis of various drugs and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride typically involves the reaction of benzyl chloride with piperidine under basic conditions to form N-benzylpiperidine. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and benzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

94913-89-0

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

1,2-diphenyl-1-piperidin-4-ylethanol;hydrochloride

InChI

InChI=1S/C19H23NO.ClH/c21-19(17-9-5-2-6-10-17,18-11-13-20-14-12-18)15-16-7-3-1-4-8-16;/h1-10,18,20-21H,11-15H2;1H

InChI Key

AFTMJQMNXLLDGX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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